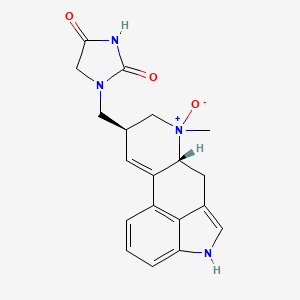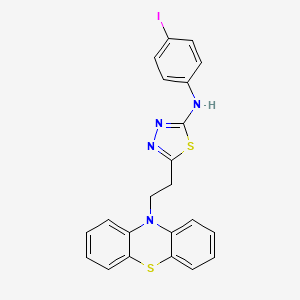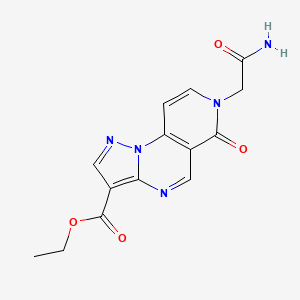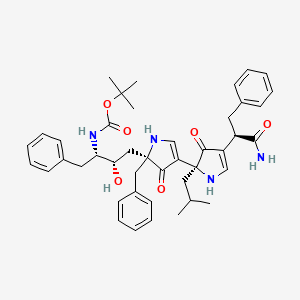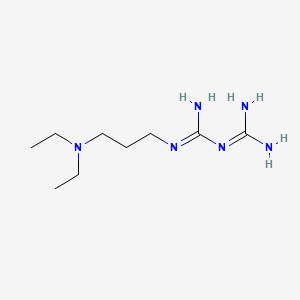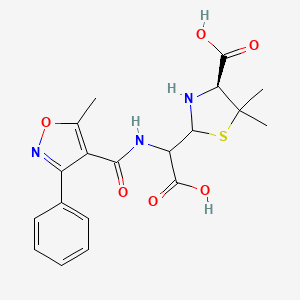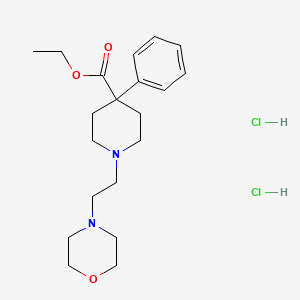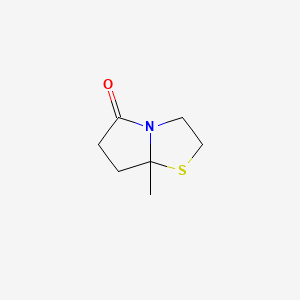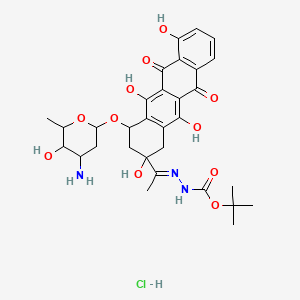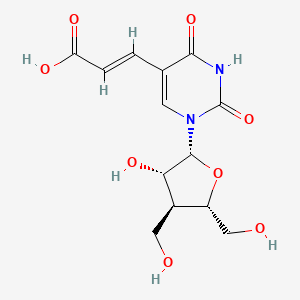
(E)-5-(2-Carboxyvinyl)-1-(3-deoxy-3-C-(hydroxymethyl)-beta-D-arabino-pentofuranosyl)uracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-(2-Carboxyvinyl)-1-(3-deoxy-3-C-(hydroxymethyl)-beta-D-arabino-pentofuranosyl)uracil is a complex organic compound that belongs to the class of nucleoside analogs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-Carboxyvinyl)-1-(3-deoxy-3-C-(hydroxymethyl)-beta-D-arabino-pentofuranosyl)uracil typically involves multi-step organic reactions. The starting materials are usually simple sugars and uracil derivatives. The key steps may include:
Glycosylation: The attachment of the sugar moiety to the uracil base.
Vinylation: Introduction of the carboxyvinyl group.
Hydroxymethylation: Addition of the hydroxymethyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using specific catalysts to enhance reaction rates.
Purification: Employing techniques like crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(2-Carboxyvinyl)-1-(3-deoxy-3-C-(hydroxymethyl)-beta-D-arabino-pentofuranosyl)uracil can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-5-(2-Carboxyvinyl)-1-(3-deoxy-3-C-(hydroxymethyl)-beta-D-arabino-pentofuranosyl)uracil is studied for its unique structural properties and reactivity.
Biology
In biology, this compound may be investigated for its interactions with enzymes and nucleic acids.
Medicine
In medicine, nucleoside analogs like this compound are explored for their potential as antiviral and anticancer agents.
Industry
In industry, such compounds may be used in the synthesis of more complex molecules or as intermediates in pharmaceutical production.
Mechanism of Action
The mechanism of action of (E)-5-(2-Carboxyvinyl)-1-(3-deoxy-3-C-(hydroxymethyl)-beta-D-arabino-pentofuranosyl)uracil involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets and pathways involved may include:
Polymerases: Enzymes responsible for DNA and RNA synthesis.
Kinases: Enzymes involved in phosphorylation processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nucleoside analogs such as:
Zidovudine: An antiviral drug used to treat HIV.
Gemcitabine: A chemotherapy agent used to treat various cancers.
Uniqueness
What sets (E)-5-(2-Carboxyvinyl)-1-(3-deoxy-3-C-(hydroxymethyl)-beta-D-arabino-pentofuranosyl)uracil apart is its specific structural features, such as the carboxyvinyl and hydroxymethyl groups, which may confer unique biological activities and therapeutic potential.
Properties
CAS No. |
130351-62-1 |
|---|---|
Molecular Formula |
C13H16N2O8 |
Molecular Weight |
328.27 g/mol |
IUPAC Name |
(E)-3-[1-[(2R,3S,4S,5S)-3-hydroxy-4,5-bis(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H16N2O8/c16-4-7-8(5-17)23-12(10(7)20)15-3-6(1-2-9(18)19)11(21)14-13(15)22/h1-3,7-8,10,12,16-17,20H,4-5H2,(H,18,19)(H,14,21,22)/b2-1+/t7-,8-,10+,12-/m1/s1 |
InChI Key |
YOJOKHXODXHCBB-JKIHDMHCSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)CO)O)/C=C/C(=O)O |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)CO)O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


